4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key substituents include:
- A 6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl moiety linked via a thioether bridge.
- An isopentyl group at the 4-position of the pyrimidinone ring.
- A 2-oxoethylthio group connecting the benzooxazine and triazolopyrimidinone systems.
Properties
IUPAC Name |
8-(3-methylbutyl)-12-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-14(2)6-8-27-21(30)20-16(7-11-32-20)28-22(27)24-25-23(28)33-13-19(29)26-9-10-31-18-5-4-15(3)12-17(18)26/h4-5,7,11-12,14H,6,8-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVKTCXMNVXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CCC(C)C)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one represents a complex molecular structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including:
- Thieno[2,3-e][1,2,4]triazolo : A fused ring system known for various biological activities.
- Benzo[b][1,4]oxazine : Associated with neuroprotective effects and modulation of immune responses.
- Thioether linkage : Potentially enhances lipophilicity and cellular uptake.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of thieno[2,3-e][1,2,4]triazoles possess significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance:
- Mechanism : Activation of apoptotic pathways and inhibition of cell proliferation via interference with signaling pathways such as PI3K/Akt and MAPK .
Immunomodulatory Effects
The benzo[b][1,4]oxazine moiety is known to enhance immune responses:
- RORγt Activation : Compounds similar to 4-isopentyl have been reported to promote RORγt activity, leading to increased IL-17 production which is crucial for immune responses against tumors and infections .
Neuroprotective Effects
The presence of the oxazine ring suggests potential neuroprotective effects:
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis through modulation of neuroinflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substituent Effects : Variations in the isopentyl group can significantly influence the binding affinity to target receptors and overall biological activity. For example, modifications that increase lipophilicity often enhance cellular uptake but may also affect selectivity .
Case Studies
Several studies have investigated the biological effects of compounds related to 4-isopentyl:
- In Vitro Studies :
- In Vivo Studies :
Data Summary
The following table summarizes key findings related to the biological activity of 4-isopentyl derivatives:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the benzo[b][1,4]oxazine moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation and survival. For instance, studies have shown that related compounds can promote the activity of RORγ (retinoic acid receptor-related orphan receptor gamma), which plays a role in immune response and has implications in cancer treatment .
Antibacterial Properties
The thiazole and triazole rings present in the compound are known to contribute to antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant ones. In vitro studies have reported that derivatives of thieno[2,3-e][1,2,4]triazole exhibit promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli at low concentrations .
Anti-inflammatory Effects
Compounds derived from similar frameworks have been evaluated for their anti-inflammatory properties. The ability to inhibit key enzymes involved in inflammatory pathways positions this compound as a candidate for treating inflammatory diseases. Molecular docking studies suggest that it may effectively inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses .
Case Studies and Experimental Findings
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization reactions and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzooxazine Derivatives
describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds share the benzooxazine core but lack the fused triazolopyrimidinone system. Key differences:
- Synthetic Routes : The target compound’s thioether linkage (via 2-oxoethylthio) requires specialized coupling agents (e.g., cesium carbonate in DMF), while employs direct nucleophilic substitution for benzooxazine-pyrimidine assembly .
Thieno-Triazolopyrimidinone Analogues
references thieno[3,4-d]pyrimidin-4(3H)-one, a simpler scaffold without the benzooxazine substituent. Comparisons include:
- Solubility: The isopentyl group in the target compound likely enhances lipophilicity, contrasting with the polar hydroxyl or amino groups in analogues from .
Triazole-Pyrazole Hybrids
details 4-(3-(4-((1,3-dioxoisoindolin-2-yl)methyl)-1H-1,2,3-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile, which shares a triazole motif but lacks the fused pyrimidinone system. Structural divergences include:
- Pharmacophore Design: The target compound’s triazolo-pyrimidinone core may offer greater rigidity for receptor binding compared to the flexible triazole-pyrazole hybrids in .
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., thioether formation, heterocyclic fusion) contrasts with the click chemistry-driven assembly of triazole derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
